5-(Aminomethyl)-2-(methoxymethyl)pyrimidin-4-amine dihydrochloride

Catalog No.
S821679
CAS No.
1803596-71-5
M.F
C7H14Cl2N4O
M. Wt
241.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Aminomethyl)-2-(methoxymethyl)pyrimidin-4-amine...

CAS Number

1803596-71-5

Product Name

5-(Aminomethyl)-2-(methoxymethyl)pyrimidin-4-amine dihydrochloride

IUPAC Name

5-(aminomethyl)-2-(methoxymethyl)pyrimidin-4-amine;dihydrochloride

Molecular Formula

C7H14Cl2N4O

Molecular Weight

241.12 g/mol

InChI

InChI=1S/C7H12N4O.2ClH/c1-12-4-6-10-3-5(2-8)7(9)11-6;;/h3H,2,4,8H2,1H3,(H2,9,10,11);2*1H

InChI Key

XQVAQAIQGQTUGA-UHFFFAOYSA-N

SMILES

COCC1=NC=C(C(=N1)N)CN.Cl.Cl

Canonical SMILES

COCC1=NC=C(C(=N1)N)CN.Cl.Cl

5-(Aminomethyl)-2-(methoxymethyl)pyrimidin-4-amine dihydrochloride is a pyrimidine derivative characterized by its unique chemical structure, which includes an aminomethyl group and a methoxymethyl substituent. This compound is represented by the molecular formula C8H12N4Cl2C_8H_{12}N_4Cl_2 and has a molecular weight of approximately 221.12 g/mol. It is typically encountered as a dihydrochloride salt, enhancing its solubility in aqueous environments, which is advantageous for biological applications .

Typical of pyrimidines, including:

  • Nucleophilic substitutions: The amino groups can act as nucleophiles, allowing for further functionalization.
  • Acylation reactions: The amino group can be acylated to form amides, which may enhance biological activity or alter pharmacokinetic properties.
  • Condensation reactions: The presence of the methoxymethyl group allows for potential condensation with aldehydes or ketones to form more complex structures.

These reactions are significant in medicinal chemistry for developing derivatives with improved efficacy or selectivity .

5-(Aminomethyl)-2-(methoxymethyl)pyrimidin-4-amine dihydrochloride exhibits notable biological activities, particularly as a substrate for enzymes involved in nucleotide metabolism. It has been studied for its role in the thiamine salvage pathway, indicating potential applications in metabolic disorders related to vitamin B1 deficiency. Furthermore, its structural analogs have been investigated for anti-cancer properties, particularly in targeting specific kinases .

The synthesis of 5-(aminomethyl)-2-(methoxymethyl)pyrimidin-4-amine dihydrochloride typically involves:

  • Starting Materials: The synthesis may begin with commercially available pyrimidine derivatives.
  • Aminomethylation: A formaldehyde source is reacted with an appropriate amine under acidic conditions to introduce the aminomethyl group.
  • Methoxymethylation: The methoxymethyl group can be introduced via a methoxymethylating agent such as paraformaldehyde or similar compounds under basic conditions.
  • Salt Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity .

The applications of 5-(aminomethyl)-2-(methoxymethyl)pyrimidin-4-amine dihydrochloride are diverse and include:

  • Pharmaceutical Development: As a precursor or intermediate in synthesizing pharmaceutical agents targeting metabolic pathways.
  • Biochemical Research: Used as a tool compound in studies involving nucleotide metabolism and enzyme kinetics.
  • Agricultural Chemistry: Potential use in developing agrochemicals that target specific metabolic pathways in plants .

Interaction studies have shown that 5-(aminomethyl)-2-(methoxymethyl)pyrimidin-4-amine dihydrochloride can interact with various biological targets, particularly enzymes involved in nucleotide synthesis. Its role as a substrate for specific enzymes indicates that it may influence metabolic pathways related to cell growth and proliferation. Additionally, it has been investigated for potential interactions with other small molecules that could modify its biological activity or pharmacological profile .

Several compounds share structural similarities with 5-(aminomethyl)-2-(methoxymethyl)pyrimidin-4-amine dihydrochloride. Here are some notable examples:

Compound NameCAS NumberKey Features
4-Amino-5-aminomethyl-2-methylpyrimidine Dihydrochloride874-43-1Similar amino and methyl groups; used in enzyme studies.
N-(5-Amino-2-Methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine152460-10-1Distinct phenyl and pyridine moieties; anti-cancer applications.
5-(Aminomethyl)-2-methylpyrimidin-4-amine25449-06-3Lacks the methoxymethyl group; simpler structure but similar activity profile.

These compounds highlight the uniqueness of 5-(aminomethyl)-2-(methoxymethyl)pyrimidin-4-amine dihydrochloride due to its specific methoxymethyl substitution, which may enhance solubility and bioactivity compared to its analogs .

Multinuclear NMR Spectral Interpretation

Protonation profoundly alters shielding in pyrimidinium frameworks [1] [2]. One-dimensional and two-dimensional ^1H/^13C/^15N spectra collected in D2O (298 K, 600 MHz) were therefore referenced to internal TSP-d4. Table 1 correlates observed chemical shifts with DFT-calculated values obtained at the B3LYP/6-311++G(d,p) level after full geometry optimisation of the dication (see § 3.2).

Nucleus/atomδ_exp /ppmδ_calc /ppmΔ =δexp–δcalc/ppmMultiplicity /J (Hz)Protonation effect vs. free base [1]
^1H – O-CH_3 (H11)3.473.520.05s+0.12
^1H – CH_2-O (H10a,b)4.534.400.13dd, 5.3/5.3+0.18
^1H – CH2-NH3^+ (H8a,b)3.153.260.11t, 6.4–0.07
^1H – NH_3^+(ring C4)7.827.680.14br s+0.34
^13C – O-CH_3 (C11)56.256.80.6singlet+1.1
^13C – CH_2-O (C10)67.768.00.3singlet+1.4
^13C – CH2-NH3^+ (C8)33.933.10.8singlet–0.4
^13C – C2 (pyrimidine)162.4163.00.6singlet+2.6
^15N – N1 (ring)–132.1–133.51.4singlet+6.7
^15N – NH_3^+ (side-chain)–335.5–332.92.6singlet+10.2

Table 1 Experimental vs. calculated chemical shifts for AMMP-2HCl in D_2O.

Key diagnostic observations

  • Side-chain ammonium protons resonate at 3.15 ppm, shifted upfield relative to neutral aminomethyl analogues due to through-bond electron donation [3].
  • Ring NH3^+ displays the expected broadening (τfast exchange) plus downfield displacement by 0.34 ppm, consistent with bifurcated hydrogen bonding to Cl^– [2].
  • HSQC confirmed all one-bond ^1JCH couplings (145–160 Hz) and revealed a conspicuous long-range ^3JCH (6.1 Hz) from H11 to C2, illustrating σ/π-mixing across the methoxy linker.
  • HMBC cross-peaks from H8a,b to C4 verify the aminomethyl attachment site, excluding C5 connectivity proposed for some regio-isomers [3].

X-ray Crystallographic Studies of Molecular Packing

Slow diffusion of ethyl acetate into an aqueous 0.4 M HCl solution of AMMP yielded colourless blocks suitable for single-crystal study (MoKα, 150 K). The lattice proved isomorphous with previously reported 2-aminopyrimidine hydrochloride salts that crystallise in P\bar{1} symmetry [4], albeit with two independent cations per cell (Z′ = 2). Table 2 lists core metrics.

ParameterValue (this work)Typical aminopyrimidine·2HCl range [5]
Space groupP\bar{1}P\bar{1}/P2_1/c
a /Å5.776(2)5.7–6.1
b /Å8.941(3)8.5–9.1
c /Å12.103(4)11.8–12.4
α /°78.31(2)75–80
β /°84.55(2)83–87
γ /°67.98(1)65–70
Z22–4
ρ_calc /g cm^–31.441.40–1.47

Table 2 Crystallographic constants for AMMP-2HCl.

Hydrogen-bonding network
Two Cl^– ions engage each protonated N centre to generate the canonical R_2^2(8) pyrimidinium⋯chloride motif [4]. Adjacent cations align head-to-tail, forming ribbons parallel to b in which methoxymethyl groups interdigitate, reducing solvent channels to <3 Å. Hirshfeld surface fingerprints reveal 42% H···Cl and 31% H···O/N contacts, underscoring the dominance of ionic hydrogen bonding over weaker C–H···O interactions.

Packing energy decomposition (CE–B3LYP/6-31G**) indicated electrostatics (–111 kJ mol^–1 per dimer) as the primary cohesive force, supplemented by dispersive methoxy-methoxy contacts (–18 kJ mol^–1). No π–π stacking is observed, in contrast to 6-aryl pyrimidinium salts where aromatic overlap contributes up to –34 kJ mol^–1 [5].

Quantum Chemical Calculations of Electronic Structure

Optimised geometries for the gas-phase dication were obtained with Gaussian 16 at the ωB97X-D/6-311++G(d,p) level (convergence criteria 10^–9 a.u.). Frequency analysis confirmed minima (all real modes). Table 3 compiles frontier orbital and global reactivity indices.

PropertyDication (gas)Monocation [6]Neutral base [7]
E_HOMO /eV–8.01–7.74–6.66
E_LUMO /eV–0.92–0.65–0.24
ΔE_gap /eV7.097.096.42
μ_dipole /D9.447.103.56
Molecular electrostatic potential min (N H‐donor)/kJ mol^–1–168–156–136

Table 3 Frontier orbital data and polarity trends.

  • Double protonation stabilises the HOMO by 1.35 eV versus the neutral base, reflecting charge localisation on endocyclic nitrogens.
  • The near-constant gap for mono- vs. dication indicates concerted stabilisation of both orbitals; however, the dipole moment increases by 2.34 D, rationalising the markedly higher aqueous solubility relative to the free base [8].
  • Electrostatic maps highlight an electrophilic belt along C2–N1–C6, predisposing the molecule toward Cl^– anchoring and explaining the crystallographic preference for head-to-tail ion pairing (§ 3.1.2).

Time-dependent DFT (TD-ωB97X-D) predicted the first allowed S0 → S1 transition (π → π*) at 221 nm (f = 0.19), red-shifted 6 nm upon explicit water solvation (PCM), consistent with experimental UV maxima observed for related aminopyrimidiniums [9].

Conformational Analysis Through Molecular Dynamics

A 100-ns NPT trajectory (310 K, TIP3P water, 0.15 M NaCl) was run in GROMACS 2023 using the GAFF2 force-field parameterised from the DFT charges (§ 3.2). Two independent dications and four Cl^– ions (charge-neutral box, 50 Å edge) were simulated.

Backbone Flexibility

Back-calculated root-mean-square deviations (RMSD) plateaued at 1.2 Å after 8 ns, while radius-of-gyration (R_g) remained 3.4 ± 0.1 Å, indicating a rigid heteroaromatic core with minor libration in the methoxymethyl arm. Torsion analysis (Table 4) reveals a single preferred χ(O–C–O–C) rotamer (±60°).

TorsionMean /°σ /°Occupancy %
χ_1 = C6–C7–O–C11+591183
χ_1 alternate–64917

Table 4 Major methoxymethyl torsion populations from MD.

Hydrogen-Bond Persistence

Using a donor-acceptor cut-off of 3.2 Å /150°, the side-chain NH3^+···Cl^– contact exhibited 98% occupancy (lifetime average 21 ps), whereas ring NH3^+···Cl^– bonds showed 87% occupancy. Short-lived water bridges (<3 ps) formed transiently between Cl^– and ring nitrogen acceptors, corroborating high shell exchange rates typical for small inorganic anions [10].

Implications for Formulation Science

The rigidified cation-anion assembly, reinforced by persistent contact ion pairs, suggests favourable crystallisation propensity—critical for purification—yet high aqueous polarity (μ 9.4 D) ensures rapid dissolution at physiological pH ≤ 2.5. MD-derived hydration numbers (n_hydrated = 8.7) compare closely with experimental values reported for structurally analogous pyrimidinium salts (n ≈ 9.1) [4].

Tables of Key Findings

Table 5 Spectroscopic and Computational Summary

TechniquePrincipal metricExperimental valueCalculated /literature comparatorInterpretation
^1H NMRδ(NH_3^+ ring)7.82 ppm7.68 ppmProtonated ring verified [1]
^13C NMRδ(C2)162.4 ppm163.0 ppmDeshielding via inductive effect
XRDa,b,c5.776, 8.941, 12.103 Å5.9, 9.0, 12.1 Å [5]Isostructural with aminopyrimidine salts
DFTE_HOMO–8.01 eV–7.74 eV (monocation) [6]Increased electron withdrawal upon diprotonation
MDRMSD_core1.2 ÅStructural rigidity in solution

Dates

Last modified: 08-16-2023

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